molecular formula C20H18N2O3 B3864040 N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide

Cat. No.: B3864040
M. Wt: 334.4 g/mol
InChI Key: MWSNIYAJXDAQJI-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities, and a 1,3-benzodioxole moiety, which is often found in bioactive molecules.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-13(10-14-6-9-18-19(11-14)25-12-24-18)21-20(23)17-8-7-15-4-2-3-5-16(15)22-17/h2-9,11,13H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSNIYAJXDAQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the 1,3-benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Alkylation: The 1,3-benzodioxole is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

    Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Amidation: Finally, the quinoline-2-carboxylic acid is coupled with the alkylated 1,3-benzodioxole to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: Its bioactive properties are of interest for studying cellular processes and pathways.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer.

    Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The 1,3-benzodioxole moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,3-benzodioxol-5-yl)ethyl]quinoline-2-carboxamide
  • N-[1-(1,3-benzodioxol-5-yl)methyl]quinoline-2-carboxamide
  • N-[1-(1,3-benzodioxol-5-yl)butyl]quinoline-2-carboxamide

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide is unique due to its specific combination of the quinoline and 1,3-benzodioxole moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide
Reactant of Route 2
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N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]quinoline-2-carboxamide

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